molecular formula C20H17ClN2O2S B3004456 2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 477872-47-2

2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No. B3004456
CAS RN: 477872-47-2
M. Wt: 384.88
InChI Key: RLKMKKLZAREJED-OEAKJJBVSA-N
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Description

The compound "2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole" is a complex organic molecule that likely contains a thiazole ring, a common feature in various heterocyclic compounds with potential biological activity. The presence of chlorophenyl and methylbenzoyl groups suggests that the compound could exhibit interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves the use of various reagents and conditions to construct the heterocyclic core and introduce the desired substituents. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved through specific reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis . Similar methods could be applied to synthesize the compound , with adjustments to accommodate the unique substituents present in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing its crystallization in the orthorhombic space group and the presence of hydrogen bonding and strong conjugative interactions . These techniques would be essential to analyze the molecular structure of "this compound" and understand its geometric parameters.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be quite diverse, depending on the substituents attached to the core structure. For instance, the reactivity of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole with hydrochloric acid in ethanol was investigated, leading to the formation of a rearranged product, which was characterized by various spectroscopic methods . This highlights the potential for complex chemical reactions involving the compound of interest, which could be explored to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding and (\pi-\pi) stacking interactions can affect the compound's melting point, solubility, and stability . Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be calculated using density functional theory (DFT) to predict the compound's reactivity and interaction with other molecules . These analyses would be crucial to fully characterize "this compound" and assess its suitability for various applications.

Scientific Research Applications

Ring-ring Interconversions and Thiazole Moiety Effects

  • The reaction of compounds related to 2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole with hydrochloric acid has been studied to investigate the impact of substituents on the thiazole ring in ring-ring interconversion reactions. This research has led to the creation of new tricyclic systems with promising pharmacological potentialities (Billi, Cosimelli, Spinelli, & Leoni, 2000).

Molecular Dynamics and Corrosion Inhibition

  • Thiazole derivatives, including those structurally similar to the compound , have been analyzed using quantum chemical parameters and molecular dynamics simulations. These studies are significant for predicting the corrosion inhibition performances of such compounds on metal surfaces like iron (Kaya et al., 2016).

Anti-inflammatory and Analgesic Properties

  • Thiazole/oxazole substituted benzothiazole derivatives, related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research is crucial in developing new therapeutics for inflammation and pain management (Kumar & Singh, 2020).

Spectroscopic and Structural Characterization

  • Investigations into the molecular structure and electronic properties of related thiazole compounds have been carried out. These studies, involving spectroscopic and X-ray crystal structure analysis, are essential for understanding the chemical properties and potential applications of such molecules (Shanmugapriya et al., 2022).

Cardioprotective Activity

  • Synthesized thiazole derivatives, including structures akin to the compound in focus, have shown moderate to high cardioprotective effects in pharmacological studies. These findings are significant for the development of new cardioprotective agents (Drapak et al., 2019).

Antimicrobial Activities

  • Novel series of thiazino-oxazine derivatives, which are structurally related to the compound , have been synthesized and screened for their antibacterial and antifungal activities. This research contributes to the search for new antimicrobial agents (Piste, 2018).

Future Directions

Thiazole derivatives have shown promising results in the treatment of various diseases, including microbial infections and cancer . Future research could focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects . Additionally, the use of thiazole scaffolds has remarkably improved the efficacy of drugs used for the treatment of HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections .

properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-12-4-6-16(7-5-12)20(24)25-23-14(3)18-13(2)22-19(26-18)15-8-10-17(21)11-9-15/h4-11H,1-3H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMKKLZAREJED-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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